4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with a chloropyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling with Piperazine: The acid chloride is then reacted with piperazine in the presence of a base such as triethylamine (TEA) to form the piperazine derivative.
Cyclization to Pyrimidine: The piperazine derivative is then subjected to cyclization with 4,6-dichloropyrimidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine and pyridine rings can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of such reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloropyridine moiety can be replaced with various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids or esters in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted pyrimidine.
Scientific Research Applications
4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Chemical Biology: It is employed in the design of chemical probes for investigating biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit kinases or other enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyrimidine: Similar structure but with a chlorophenyl group instead of a chloropyridine group.
6-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine: Lacks the chlorine atom on the pyrimidine ring.
4-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyrimidine: Contains a pyridyl group without the carbonyl functionality.
Uniqueness
4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine is unique due to the presence of both chloropyridine and piperazine moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(6-chloropyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O/c15-11-2-1-10(8-17-11)14(22)21-5-3-20(4-6-21)13-7-12(16)18-9-19-13/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSNEZVCCBGOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)Cl)C(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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